molecular formula C12H7ClF4N2OS B6242388 3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one CAS No. 2068788-06-5

3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one

Cat. No.: B6242388
CAS No.: 2068788-06-5
M. Wt: 338.71 g/mol
InChI Key: LTJDEVGNWKKZIF-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one is a complex organic compound characterized by its unique molecular structure, which includes chlorine, fluorine, sulfur, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:

  • Formation of the Core Structure: The core dihydropyridazin-4-one structure can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

  • Introduction of Substituents: Chlorine, fluorine, and trifluoromethyl groups are introduced through halogenation and trifluoromethylation reactions, respectively.

  • Sulfanyl Group Addition: The sulfanyl group is introduced through a thiolation reaction using appropriate reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: The compound can be reduced to remove the double bond in the dihydropyridazin-4-one ring.

  • Substitution: The chlorine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like amines or alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Saturated dihydropyridazin-4-one derivatives.

  • Substitution Products: Various derivatives with different substituents replacing chlorine or fluorine.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to understand the interaction of sulfur-containing compounds with biological systems.

  • Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 3-(4-Chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)uracil

  • 2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzenethiol

Uniqueness: This compound is unique due to its specific combination of halogen and sulfur atoms, which can impart distinct chemical and physical properties compared to similar compounds

Properties

CAS No.

2068788-06-5

Molecular Formula

C12H7ClF4N2OS

Molecular Weight

338.71 g/mol

IUPAC Name

3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)pyridazin-4-one

InChI

InChI=1S/C12H7ClF4N2OS/c1-19-10(12(15,16)17)4-8(20)11(18-19)5-2-9(21)6(13)3-7(5)14/h2-4,21H,1H3

InChI Key

LTJDEVGNWKKZIF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)C(=N1)C2=CC(=C(C=C2F)Cl)S)C(F)(F)F

Purity

95

Origin of Product

United States

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